L-甘露糖-1,4-内酯

描述

Synthesis Analysis

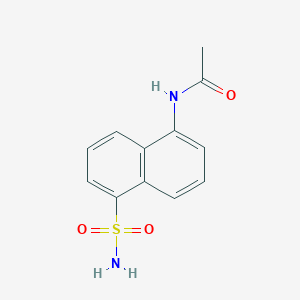

The synthesis of L-Mannono-1,4-lactone and its derivatives has been a subject of extensive study. Notable methods include the conversion of D-Mannono-1,4-lactone into L-ribose and L-allono-1,4-lactone through intricate multi-step processes. These syntheses involve key steps such as cyclization under Mitsunobu conditions and a one-pot 'double inversion' procedure, showcasing the complexity and efficiency of these methods (Takahashi et al., 2002) (Shih & Tseng, 2004).

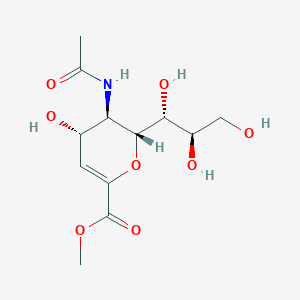

Molecular Structure Analysis

The molecular structure of L-Mannono-1,4-lactone has been elucidated through crystallographic studies, revealing intricate details of its conformation. For instance, L-Mannono-1,4-lactone adopts a perfect envelope E3 conformation, with molecules linked in crystals through a three-dimensional network of hydrogen-bonding interactions. This provides insights into the lactone ring's stability and reactivity (Shalaby et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving L-Mannono-1,4-lactone are pivotal for its functionalization and application in synthesis. Methods such as one-pot inversion and dichloromethylenation have been employed to transform L-Mannono-1,4-lactone into various valuable compounds, including L-ribose and L-(+)-muscarine, demonstrating its versatility in synthetic organic chemistry (Seo et al., 2003) (Bandzouzi & Chapleur, 1987).

科学研究应用

-

Microbial Enzyme Metabolism

- Field : Biotechnology and Microbiology .

- Application : Lactone compounds like L-Mannono-1,4-lactone are widely distributed in nature and play important roles in organisms. They are synthesized and metabolized enzymatically in vivo .

- Method : Enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported .

- Results : These enzymes might play important roles in the metabolism of lactones and related compounds .

-

Inhibition of β-galactosidase

- Field : Biochemistry .

- Application : D-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli .

- Method : The specific method of application or experimental procedure is not mentioned in the source .

- Results : This provides proof that the furanose form of this sugar was contributory to its efficacy .

-

Resolution of Racemic Lactone Compounds

- Field : Biotechnology .

- Application : Lactone compounds like L-Mannono-1,4-lactone can be used for biotechnological applications, such as the resolution of racemic lactone compounds .

- Method : Enzymes catalyzing lactone compound degradation, especially lactone-ring hydrolyzing enzymes, have been reported .

- Results : These enzymes can be used for biotechnological applications, e.g., resolution of racemic lactone compounds .

-

Synthesis of Bioactive Compounds

- Field : Organic Chemistry .

- Application : Carbohydrate lactones, including L-Mannono-1,4-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .

- Method : The chirality inherent to the sugar and the reactivity of the lactone functionality turns these classes of compounds into useful chemical intermediates towards a variety of purposes .

- Results : These lactones constitute a valuable family of synthons for diverse types of transformations .

-

Enzymatic Acylation

- Field : Biochemistry .

- Application : L-Mannono-1,4-lactone can be used in enzymatic acylation .

- Method : The enzymatic route, employing Candida antartica and an ester, proved to be more efficient .

- Results : This method affords only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .

-

Quorum Sensing in Gram-Negative Bacteria

- Field : Microbiology .

- Application : N-acyl homoserine lactones (AHLs), which play an important role in quorum sensing in Gram-negative bacteria, contain a lactone ring structure .

- Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .

- Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .

-

Antibiotic Biosynthesis and Cellular Differentiation in Streptomyces

- Field : Microbiology .

- Application : A-factor, containing a γ-butyrolactone structure, is a microbial hormone controlling secondary metabolism such as antibiotic biosynthesis and cellular differentiation in Streptomyces .

- Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .

- Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .

-

Ascorbate Biosynthesis

- Field : Biochemistry .

- Application : L-gulono-1,4-lactone (L-GulL) is found in the L-ascorbate biosynthetic pathway as an important intermediate .

- Method : If fed L-gulono-1,4-lactone (L-GulL), detached bean (Phaseolus vulgaris) and strawberry (Fragaria x ananassa) fruits could convert it to AsA .

- Results : GulLO enzyme activity has been detected in hypocotyl homogenates of kidney beans .

安全和危害

属性

IUPAC Name |

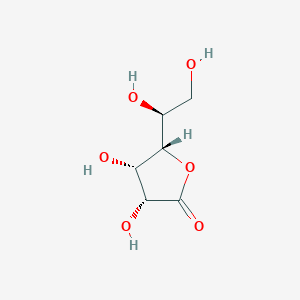

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Mannono-1,4-lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)